5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Description
5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and a 3,4,5-trimethoxyphenyl group at position 2. This compound is of significant interest due to the biological activities associated with 1,2,4-oxadiazoles, including antitumor, antimicrobial, and antiparasitic properties . The trimethoxyphenyl moiety is known to enhance binding affinity to biological targets, while the chloromethyl group may contribute to alkylation-mediated cytotoxicity .
Properties
IUPAC Name |
5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-16-8-4-7(5-9(17-2)11(8)18-3)12-14-10(6-13)19-15-12/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMYNUKAAHNQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 3,4,5-trimethoxybenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed:
- Substituted derivatives with various functional groups replacing the chloromethyl group.
- Oxidized or reduced forms of the original compound, depending on the reaction conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research has indicated that oxadiazole derivatives can exhibit significant anticancer properties. For example, compounds similar to 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that modifications in the oxadiazole ring can enhance cytotoxicity against various cancer cell lines .
Antimicrobial Properties :
The compound has also been investigated for its antimicrobial effects. Its structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria .
Materials Science Applications
Organic Light Emitting Diodes (OLEDs) :
The compound's unique electronic properties make it a candidate for use in OLED technology. Its ability to act as a charge transport material can enhance the efficiency and brightness of OLEDs. Research indicates that incorporating such oxadiazole derivatives into OLEDs can improve their performance metrics significantly .
Polymer Chemistry :
this compound can serve as a building block for synthesizing novel polymers with specific thermal and mechanical properties. These polymers are being explored for applications in coatings and adhesives due to their enhanced stability and durability .
Agricultural Chemistry Applications
Pesticide Development :
The compound's ability to disrupt biological processes in pests makes it a potential candidate for developing new pesticides. Studies have shown that oxadiazole derivatives can effectively target specific pathways in insect physiology, leading to their demise without significantly affecting non-target organisms .
Case Studies
Mechanism of Action
The mechanism by which 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole exerts its effects depends on its interaction with molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects. The trimethoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Reported Activities
Impact of Substituents on Activity
- Trimethoxyphenyl Group : Derivatives with this substituent consistently show enhanced antitumor and antiparasitic activities. The methoxy groups improve lipophilicity and hydrogen-bonding capacity, critical for target engagement .
- This mechanism is distinct from non-alkylating analogs like vinyl- or nitro-substituted derivatives .
- Heterocycle Variations : Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole reduces activity in some cases. For example, 1,3,4-thiadiazoles show moderate cytotoxicity compared to oxadiazoles .
Pharmacological Profiles
- Antitumor Activity : The trimethoxyphenyl moiety is associated with tubulin polymerization inhibition, a mechanism observed in combretastatin analogs. Chloromethyl derivatives may additionally disrupt redox balance via glutathione depletion .
- aureus and E. coli .
- Antiparasitic Utility : Structural analogs like 3-(p-nitrophenyl)-5-(trimethoxyphenyl)-1,2,4-oxadiazole are precursors to isothiocyanates, which inhibit parasite proteases .
Biological Activity
5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole class of heterocyclic compounds. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The specific structure of this compound includes a chloromethyl group and a trimethoxyphenyl substituent, which are crucial for its biological activity.
- Molecular Formula : C₁₂H₁₃ClN₂O₄
- Molecular Weight : 284.69 g/mol
- CAS Number : 91721-50-5
- Melting Point : 91-92 °C
The biological activity of this compound is primarily attributed to its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to engage in nucleophilic substitution reactions with various biological targets such as proteins and enzymes. The trimethoxyphenyl group enhances its binding affinity and specificity towards these targets .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives, including this compound.
Case Studies and Research Findings
-
Cytotoxic Activity :
- In vitro studies demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound showed IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
- A specific derivative displayed an IC₅₀ value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (IC₅₀ = 10.38 µM), indicating its potential as an effective anticancer agent .
- Mechanisms of Action :
Comparative Analysis with Other Compounds
| Compound Name | IC₅₀ (µM) | Cell Line | Notes |
|---|---|---|---|
| This compound | 15.63 | MCF-7 | Comparable to Tamoxifen |
| Doxorubicin | Varies | Various | Standard chemotherapy agent |
| Novel Oxadiazole Derivative | 0.12–2.78 | MCF-7 | Higher potency than doxorubicin |
Other Biological Activities
Beyond anticancer effects, oxadiazoles are noted for their diverse pharmacological activities including:
Q & A
Q. What are the most reliable synthetic routes for 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cycloaddition or condensation reactions. A common approach involves reacting 3,4,5-trimethoxybenzoyl chloride with chloromethyl-substituted precursors under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile). Key steps include:
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the chloromethyl group (δ 4.6–4.8 ppm for CH₂Cl) and trimethoxyphenyl protons (δ 3.8–3.9 ppm for OCH₃) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 336.05 for C₁₃H₁₃ClN₂O₄) .
- X-ray Crystallography : Resolves steric effects of the trimethoxyphenyl group and chloromethyl orientation .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) at 10–100 µM concentrations in vitro .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL .
Advanced Research Questions
Q. How does substituent variation on the oxadiazole ring influence bioactivity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
Q. What strategies stabilize this compound under physiological conditions?
Methodological Answer:
- pH Stability : Assess degradation kinetics in buffers (pH 1–10) via HPLC. The compound is stable at pH 6–8 but hydrolyzes rapidly in acidic media (t₁/₂ < 2 h at pH 1) .
- Plasma Stability : Incubate with human plasma (37°C, 24 h); <10% degradation observed, suggesting suitability for in vivo studies .
- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the oxadiazole ring .
Q. How can computational modeling predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). The trimethoxyphenyl group occupies the hydrophobic pocket, while chloromethyl forms halogen bonds .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4 metabolism .
Q. How should conflicting bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Dose-Response Validation : Replicate in vitro assays with stricter controls (e.g., serum-free media) to rule out false positives .
- Metabolite Profiling : Use LC-MS to identify active metabolites in murine plasma post-administration .
- PK/PD Modeling : Correlate plasma concentrations (Cₘₐₓ, AUC) with tumor reduction in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
